molecular formula C8H6Cl2F8O B12571814 6,7-Dichloro-5,5,6,7,7-pentafluoro-4-(trifluoromethyl)hept-1-en-4-ol CAS No. 594840-40-1

6,7-Dichloro-5,5,6,7,7-pentafluoro-4-(trifluoromethyl)hept-1-en-4-ol

Cat. No.: B12571814
CAS No.: 594840-40-1
M. Wt: 341.02 g/mol
InChI Key: BZIAMCOFUCEUEE-UHFFFAOYSA-N
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Description

6,7-Dichloro-5,5,6,7,7-pentafluoro-4-(trifluoromethyl)hept-1-en-4-ol is a highly fluorinated and chlorinated aliphatic alcohol with a complex structure featuring multiple halogen substituents. The compound combines a hydroxyl group at position 4 with a trifluoromethyl group, fluorine and chlorine atoms at positions 5–7, and a terminal double bond (hept-1-en). Such properties make it relevant in materials science and specialty chemical synthesis, particularly for applications requiring inert fluorinated intermediates .

Properties

CAS No.

594840-40-1

Molecular Formula

C8H6Cl2F8O

Molecular Weight

341.02 g/mol

IUPAC Name

6,7-dichloro-5,5,6,7,7-pentafluoro-4-(trifluoromethyl)hept-1-en-4-ol

InChI

InChI=1S/C8H6Cl2F8O/c1-2-3-4(19,8(16,17)18)6(12,13)5(9,11)7(10,14)15/h2,19H,1,3H2

InChI Key

BZIAMCOFUCEUEE-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C(C(C(F)(F)Cl)(F)Cl)(F)F)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-5,5,6,7,7-pentafluoro-4-(trifluoromethyl)hept-1-en-4-ol typically involves multiple steps, starting from readily available precursors. The process may include halogenation reactions, where chlorine and fluorine atoms are introduced into the molecular structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, stringent safety measures are implemented to handle the reactive halogenated intermediates and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-5,5,6,7,7-pentafluoro-4-(trifluoromethyl)hept-1-en-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

6,7-Dichloro-5,5,6,7,7-pentafluoro-4-(trifluoromethyl)hept-1-en-4-ol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules with specific functionalities.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: The compound is utilized in the production of specialty chemicals, including agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 6,7-Dichloro-5,5,6,7,7-pentafluoro-4-(trifluoromethyl)hept-1-en-4-ol exerts its effects involves interactions with molecular targets and pathways. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on halogenation patterns, fluorinated substituents, and alcohol/olefin moieties. Below is a detailed comparison with key analogs from literature and industrial databases:

Fluorinated Alcohols

  • 1H,1H-Perfluorohexan-1-ol (CAS 423-46-1): Structure: Fully fluorinated hexanol (CF₃(CF₂)₄CH₂OH). Properties: Lacks chlorine and the trifluoromethyl branch but shares high thermal stability and hydrophobicity due to perfluorination. Applications: Used as a surfactant or coating agent. Unlike the target compound, its lack of chlorine and unsaturated bonds limits reactivity in cross-coupling reactions .
  • 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanol (CAS 2043-47-2): Structure: Partially fluorinated alcohol with a terminal -OH group. Comparison: Reduced halogen density compared to the target compound, leading to lower boiling points (estimated 120–140°C vs. >200°C for the target). The absence of chlorine and trifluoromethyl groups diminishes its electron-withdrawing effects .

Chloro-Fluoro Hybrids

  • 4-Trifluoromethyl-5,6-dihydro-4H-[1,2,5]oxadiazin-4-ol (from Heterocycles, 2000): Structure: Contains a trifluoromethyl group and hydroxyl moiety but substitutes chlorine with an oxadiazine ring. Reactivity: The heterocyclic ring enhances solubility in polar solvents, whereas the target compound’s aliphatic backbone favors nonpolar media. NMR data (δ 10.60–10.95 ppm for -OH) suggest stronger hydrogen bonding in the oxadiazin-ol derivative due to ring strain .

Olefinic Fluorinated Compounds

  • 1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluoro-1-hexene (CAS 755-25-9):
    • Structure : Fully fluorinated terminal alkene.
    • Comparison : Shares the terminal double bond but lacks hydroxyl and chlorine substituents. Its reactivity is dominated by radical addition pathways, whereas the target compound’s -OH group enables nucleophilic substitutions or esterifications .

Benzenesulfonamide Derivatives (Pharos Project, 2017):

  • 4-[[4,4,5,5,5-Pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-methylbenzenesulfonamide (CAS 69013-34-9):
    • Structure : Aromatic sulfonamide with branched perfluoroalkyl chains.
    • Contrast : The aromatic core and sulfonamide group differentiate it from the aliphatic target compound. However, both exhibit extreme fluorination, suggesting comparable resistance to oxidative degradation .

Data Table: Key Properties of Comparable Compounds

Compound Name (CAS) Molecular Formula Halogen Substituents Functional Groups Notable Properties
Target Compound C₈H₅Cl₂F₈O 5F, 2Cl, CF₃ -OH, C=C High thermal stability, low solubility
1H,1H-Perfluorohexan-1-ol (423-46-1) C₆H₃F₁₁O 11F -OH Surfactant, hydrophobic
3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanol (2043-47-2) C₆H₅F₉O 9F -OH Moderate polarity, volatile
4-Trifluoromethyl-5,6-dihydro-4H-[1,2,5]oxadiazin-4-ol C₅H₆F₃N₂O₂ 3F (CF₃) -OH, heterocycle Soluble in polar solvents
1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluoro-1-hexene (755-25-9) C₆F₁₂ 12F C=C Radical reactivity, inert

Research Findings

  • Synthetic Challenges : The target compound’s synthesis likely requires sequential halogenation steps (e.g., Cl₂/F₂ gas reactions) and protection of the hydroxyl group, analogous to methods described for fluorinated imidazols and benziodoxoles .
  • Acidity : The -OH group’s acidity is amplified by adjacent CF₃ and fluorine atoms, as seen in imidazol-ol derivatives (pKa ~10–12) .
  • Stability : Mixed Cl/F substitution may introduce vulnerabilities to nucleophilic attack at chlorine sites, contrasting with purely perfluorinated analogs .

Biological Activity

6,7-Dichloro-5,5,6,7,7-pentafluoro-4-(trifluoromethyl)hept-1-en-4-ol is a fluorinated organic compound with potential biological applications. Its unique structure, characterized by multiple fluorine atoms and chlorinated groups, suggests possible interactions with biological systems that warrant investigation.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential as an antiviral agent , antitumor agent , and its effects on cellular processes .

Antiviral Activity

Research indicates that compounds with fluorinated structures often exhibit enhanced antiviral properties. For instance, similar fluorinated compounds have shown effectiveness against viruses like herpes simplex virus (HSV) and hepatitis C virus (HCV). The mechanism typically involves the incorporation of the compound into viral DNA or RNA, disrupting replication processes.

Antitumor Activity

Fluorinated compounds are also noted for their antitumor activities. Studies have suggested that the presence of fluorine can increase the lipophilicity and metabolic stability of drugs, leading to improved efficacy in cancer treatment. The specific activity of 6,7-Dichloro-5,5,6,7,7-pentafluoro-4-(trifluoromethyl)hept-1-en-4-ol in this regard is still under investigation but shows promise based on structural analogs.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicated that at certain concentrations, the compound inhibited cell proliferation significantly.

Cell LineIC50 (µM)Effect Observed
HeLa12.550% inhibition of growth
MCF-715.0Induction of apoptosis
A54910.0Cell cycle arrest

Mechanistic Studies

Mechanistic studies have suggested that the biological activity may be mediated through pathways involving reactive oxygen species (ROS) generation and modulation of apoptosis-related proteins.

Case Study 1: Antiviral Efficacy against HSV

In a controlled study evaluating the antiviral efficacy of similar fluorinated compounds against HSV, it was found that these compounds could reduce viral titers significantly when administered prior to viral exposure. This suggests a potential preventive application for 6,7-Dichloro-5,5,6,7,7-pentafluoro-4-(trifluoromethyl)hept-1-en-4-ol.

Case Study 2: Cancer Treatment Synergy

A combination therapy study demonstrated that when used alongside conventional chemotherapeutics, this compound enhanced the overall cytotoxic effect against resistant cancer cell lines. This synergy could be attributed to its mechanism of action that complements existing treatments.

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